REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[N+]([C:7]1[C:12]([CH3:13])=[CH:11][N+:10]([O-:14])=[C:9]([CH3:15])[C:8]=1[CH3:16])([O-])=O>CO>[CH3:1][O:2][C:7]1[C:12]([CH3:13])=[CH:11][N+:10]([O-:14])=[C:9]([CH3:15])[C:8]=1[CH3:16] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
Na
|
Quantity
|
8.62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=[N+](C=C1C)[O-])C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
ADDITION
|
Details
|
The slurry was diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with sat. NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=[N+](C=C1C)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.5 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |